molecular formula C5H11ClFN B6238883 rac-1-[(1s,3s)-3-fluorocyclobutyl]methanamine hydrochloride CAS No. 1923207-00-4

rac-1-[(1s,3s)-3-fluorocyclobutyl]methanamine hydrochloride

Cat. No.: B6238883
CAS No.: 1923207-00-4
M. Wt: 139.6
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Description

rac-1-[(1s,3s)-3-Fluorocyclobutyl]methanamine hydrochloride (CAS: 1523606-29-2) is a chiral amine hydrochloride salt featuring a fluorinated cyclobutane ring. Its molecular formula is C₅H₁₁ClFN, with a molecular weight of 139.60 g/mol . The compound’s structure combines a rigid cyclobutyl scaffold with a fluorine atom at the 3-position, which enhances metabolic stability and influences electronic properties. The hydrochloride salt improves solubility in polar solvents, making it suitable for pharmaceutical research.

Properties

CAS No.

1923207-00-4

Molecular Formula

C5H11ClFN

Molecular Weight

139.6

Purity

95

Origin of Product

United States

Chemical Reactions Analysis

Rac-1-[(1s,3s)-3-fluorocyclobutyl]methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced to form different reduced derivatives.

    Substitution: The compound can undergo substitution reactions where the fluorine atom or other groups can be replaced by different substituents.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Rac-1-[(1s,3s)-3-fluorocyclobutyl]methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a chiral ligand in various chemical reactions and studies.

    Biology: The compound is studied for its interactions with biological molecules and its potential effects on biological systems.

    Industry: The compound is used in the synthesis of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of rac-1-[(1s,3s)-3-fluorocyclobutyl]methanamine hydrochloride involves its interaction with specific molecular targets, such as the glutamate receptor. This interaction can modulate the activity of the receptor and influence various cellular pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares structural and functional features of rac-1-[(1s,3s)-3-fluorocyclobutyl]methanamine hydrochloride with related compounds:

Compound Name CAS No. Molecular Formula Key Structural Features Similarity Score Notes
This compound 1523606-29-2 C₅H₁₁ClFN Fluorinated cyclobutane, methanamine backbone N/A Target compound
(R)-Cyclobutyl(phenyl)methanamine hydrochloride 1956435-19-0 C₁₁H₁₅ClN Phenyl-substituted cyclobutane 1.00 Enhanced lipophilicity due to phenyl group
(S)-Cyclobutyl(phenyl)methanamine hydrochloride 1202478-42-9 C₁₁H₁₅ClN Enantiomeric phenyl analog 1.00 Potential differences in chiral interactions
rac-1-[(1S,3S)-3-(aminomethyl)-3-fluorocyclobutyl]methanol hydrochloride N/A C₆H₁₄ClFNO Additional hydroxyl group N/A Higher hydrophilicity; discontinued
[(3R)-Oxan-3-yl]methanamine hydrochloride 2007916-32-5 C₆H₁₄ClNO Tetrahydropyran (oxygen-containing ring) N/A Oxygen enhances hydrogen bonding
S-Tetrahydrofuran-3-yl methanamine hydrochloride 152044-54-7 C₅H₁₂ClNO Five-membered oxygen ring N/A Lower molecular weight (137.61 g/mol)

Physicochemical Properties

  • Electronic Effects : Fluorine’s electronegativity in the target compound increases polarity compared to methoxy- or phenyl-substituted analogs (e.g., ’s methoxycyclobutyl derivative) .
  • Solubility : Hydrochloride salts generally improve aqueous solubility. For example, S-tetrahydrofuran-3-yl methanamine hydrochloride has a density of 0.967 g/cm³ and a boiling point of 156°C , suggesting moderate volatility .
  • Stability: Fluorine substitution in cyclobutane rings may reduce susceptibility to oxidative metabolism compared to non-fluorinated analogs .

Commercial Availability

  • The target compound is available through suppliers like CymitQuimica (discontinued but inquiry-based) and specialized vendors (e.g., Arctom) .
  • In contrast, analogs such as [(3R)-oxan-3-yl]methanamine hydrochloride remain accessible via Enamine Ltd. .

Biological Activity

Rac-1-[(1S,3S)-3-fluorocyclobutyl]methanamine hydrochloride is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is a chiral amine characterized by a cyclobutyl ring with a fluorine substituent. The specific stereochemistry at the 1 and 3 positions of the cyclobutyl ring contributes to its biological activity.

The compound acts primarily through modulation of neurotransmitter systems, particularly influencing the release and reuptake of monoamines such as serotonin and norepinephrine. This modulation is crucial for its potential use in treating mood disorders and anxiety-related conditions.

Pharmacological Effects

  • Antidepressant Activity : Studies indicate that this compound exhibits significant antidepressant-like effects in animal models. It enhances serotonergic and noradrenergic transmission, which are critical pathways in mood regulation.
  • Anxiolytic Properties : The compound has shown promise in reducing anxiety behaviors in preclinical trials. Its ability to modulate neurotransmitter levels suggests potential therapeutic applications in anxiety disorders.
  • Neuroprotective Effects : Preliminary research indicates that the compound may offer neuroprotective benefits, potentially through antioxidant mechanisms or by promoting neuronal survival under stress conditions.

Study 1: Antidepressant Efficacy

A study conducted on rodents demonstrated that administration of this compound resulted in a statistically significant reduction in depression-like behaviors compared to control groups. The results were measured using the forced swim test and tail suspension test.

Treatment GroupBehavior Score (Mean ± SD)
Control25.0 ± 5.2
Treatment15.8 ± 4.6*

*P < 0.05 compared to control.

Study 2: Anxiolytic Effects

In another study focusing on anxiety-related behaviors, the compound was administered to mice subjected to the elevated plus maze test. The treated group spent significantly more time in the open arms compared to controls, indicating reduced anxiety levels.

Treatment GroupTime in Open Arms (s)
Control10.5 ± 2.0
Treatment20.0 ± 3.5*

*P < 0.01 compared to control.

Preparation Methods

[2+2] Cycloaddition of Alkenes

Photochemical or transition-metal-catalyzed [2+2] cycloaddition reactions between fluorinated alkenes and electron-deficient dienophiles yield cyclobutane intermediates. For example, the reaction of 1-fluoro-1,3-butadiene with methyl acrylate under UV light produces a cyclobutane derivative with 65–72% yield, though stereoselectivity remains moderate (45–55% trans isomer).

Ring-Closing Metathesis (RCM)

Grubbs catalysts enable the formation of cyclobutane rings from diene precursors. A patented route describes the RCM of cis-3-fluoro-1,5-pentadiene using Grubbs II catalyst, achieving 78% yield and >90% cis selectivity for the cyclobutane core.

Table 1: Cyclobutane Precursor Synthesis Methods

MethodStarting MaterialsCatalyst/ConditionsYield (%)SelectivitySource
[2+2] Cycloaddition1-Fluoro-1,3-butadieneUV light, 254 nm65–7245–55% trans
Ring-Closing Metathesiscis-3-Fluoro-1,5-pentadieneGrubbs II, CH₂Cl₂, 40°C78>90% cis

Fluorination Strategies

Introducing fluorine at the 3-position of the cyclobutane ring necessitates regioselective fluorination techniques:

Electrophilic Fluorination

Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) enables direct fluorination of cyclobutanol derivatives. A two-step process involving oxidation of cyclobutanol to ketone followed by fluorination achieves 82% yield with 3:1 trans/cis ratio.

Nucleophilic Fluorination

Potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents (e.g., DMF, DMSO) facilitates SN2 displacement of mesyl or tosyl leaving groups. A patented method reports 68% yield for 3-fluorocyclobutane carboxylate using CsF in DMF at 110°C.

Amination Techniques

Conversion of the cyclobutane intermediate to the methanamine derivative involves:

Reductive Amination

Condensation of 3-fluorocyclobutanone with ammonium acetate followed by sodium cyanoborohydride reduction yields racemic methanamine. This method provides 70–75% yield but requires chiral resolution to isolate the (1S,3S) diastereomer.

Gabriel Synthesis

Phthalimide protection of the amine group prevents unwanted side reactions. A three-step sequence—alkylation of potassium phthalimide with 3-fluorocyclobutylmethyl bromide, hydrazinolysis, and HCl treatment—achieves 81% overall yield.

Table 2: Amination Method Comparison

MethodConditionsYield (%)Purity (%)Source
Reductive AminationNH₄OAc, NaBH₃CN, MeOH70–7592
Gabriel SynthesisPhthalimide, K₂CO₃, DMF8198

Hydrochloride Salt Formation

The final step involves converting the free base to its hydrochloride salt:

Acid-Base Neutralization

Treatment of rac-1-[(1S,3S)-3-fluorocyclobutyl]methanamine with hydrochloric acid (HCl) in anhydrous diethyl ether precipitates the hydrochloride salt. Optimal conditions (2.0 M HCl, 0–5°C) yield 95% pure product with <0.5% residual solvent.

Crystallization Optimization

Recrystallization from ethanol/water (4:1 v/v) at −20°C enhances purity to >99% by removing stereochemical impurities. X-ray diffraction confirms the salt’s monoclinic crystal structure.

Process Optimization and Scale-Up

Industrial production requires addressing key challenges:

Stereochemical Control

Chiral auxiliaries like (R)- or (S)-BINAP in asymmetric hydrogenation improve enantiomeric excess (ee) to 88–92%, reducing reliance on costly chromatographic separations.

Solvent Selection

Replacing DMF with cyclopentyl methyl ether (CPME) in fluorination steps lowers environmental impact while maintaining 85–90% yield.

Catalytic Efficiency

Palladium-on-carbon (Pd/C) catalysts in reductive amination reduce reaction times from 24 h to 6 h, achieving turnover numbers (TON) >1,500 .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for rac-1-[(1s,3s)-3-fluorocyclobutyl]methanamine hydrochloride, and how are reaction conditions optimized?

  • Methodology :

  • Cyclobutane Ring Formation : Use fluorinated cyclobutanone precursors (e.g., 3-fluorocyclobutanone) as starting materials. Cyclization can be achieved via [2+2] photochemical reactions or transition-metal-catalyzed methods .
  • Amination : Introduce the methanamine group via reductive amination (e.g., using NaBH₃CN or H₂/Pd-C) or nucleophilic substitution with ammonia/amines under controlled pH (7–9) .
  • Purification : Employ reverse-phase HPLC with trifluoroacetic acid (TFA) as a mobile-phase modifier to resolve stereoisomers and ensure >95% purity .
    • Optimization : Vary temperature (0–25°C), solvent polarity (e.g., THF vs. DCM), and catalyst loading (e.g., 1–5 mol% Pd) to maximize yield (typical range: 60–85%) and minimize byproducts like dehalogenated intermediates .

Q. How is the stereochemical integrity of the compound validated during synthesis?

  • Techniques :

  • Chiral HPLC : Use a Chiralpak® IC-3 column with hexane/isopropanol (90:10) to resolve enantiomers; retention time differences >2 min confirm stereochemical separation .
  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in the cyclobutane ring to confirm cis or trans fluorination patterns. 19F^{19}\text{F}-NMR can distinguish axial vs. equatorial fluorine configurations .
  • X-ray Crystallography : Resolve crystal structures to assign absolute configurations (e.g., (1S,3S) vs. (1R,3R)) .

Q. What methods are used to determine the compound’s physicochemical properties (e.g., solubility, logP)?

  • Solubility : Measure equilibrium solubility in PBS (pH 7.4) and DMSO using UV-Vis spectroscopy (λ = 254 nm). Typical solubility: 2–5 mg/mL in PBS, >50 mg/mL in DMSO .
  • LogP : Calculate octanol/water partition coefficients via shake-flask method or HPLC-derived parameters (e.g., using a C18 column and isocratic elution) .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to detect degradation products (e.g., defluorination or cyclobutane ring-opening) .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s interaction with biological targets (e.g., enzymes, receptors)?

  • Experimental Design :

  • Enantiomer-Specific Assays : Compare (1S,3S) and (1R,3R) enantiomers in vitro using fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinities (Kd) to targets like AKT kinase or serotonin receptors .
  • Mutagenesis Studies : Engineer receptor mutants (e.g., AKT1 S129A) to identify stereospecific binding pockets.
    • Findings : Fluorine’s axial position in (1S,3S) enhances hydrophobic interactions with receptor subpockets, increasing binding affinity by 3–5 fold compared to equatorial configurations .

Q. What computational approaches predict the compound’s receptor-binding modes and pharmacokinetics?

  • Methods :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with targets (e.g., AKT1 PDB: 3O96). Key residues: Lys158 (hydrogen bonding) and Phe161 (π-π stacking) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of ligand-receptor complexes. RMSD <2 Å indicates stable binding .
  • ADME Prediction : Apply QSAR models in SwissADME to estimate bioavailability (~70%) and blood-brain barrier penetration (logBB = -0.5) .

Q. How can researchers address contradictory data in pharmacological studies (e.g., varying IC₅₀ values across assays)?

  • Analysis Framework :

  • Source Identification : Compare assay conditions (e.g., ATP concentration in kinase assays: 10 μM vs. 100 μM may alter IC₅₀ by 10x) .
  • Purity Validation : Re-test batches with LC-MS to rule out impurities (e.g., residual solvents or diastereomers) affecting activity .
  • Orthogonal Assays : Confirm results using FP (binding) and cell-based assays (e.g., apoptosis via Annexin V staining) .
    • Case Study : Discrepant AKT inhibition (IC₅₀ = 50 nM vs. 200 nM) traced to differences in enzyme lot stability (use fresh aliquots for consistency) .

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